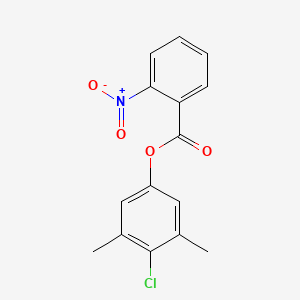
N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea, also known as MDBU-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MDBU-1 belongs to the class of benzodioxole-containing compounds, which are known for their diverse pharmacological properties.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea exerts its pharmacological effects by targeting various molecular pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Furthermore, N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit tumor growth in animal models. N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea has also been shown to reduce inflammation and oxidative stress in animal models of various diseases. Furthermore, N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea is also stable under normal laboratory conditions. However, N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain applications. Furthermore, the pharmacokinetics and toxicity of N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea have not been fully characterized, which can limit its use in animal studies and clinical trials.
Direcciones Futuras
N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea has shown promising results in preclinical studies, and there are several future directions for its development. One potential direction is to investigate the pharmacokinetics and toxicity of N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea in animal models. This information can be used to optimize the dosing and administration of N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea in future studies. Another direction is to investigate the efficacy of N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea in combination with other therapeutic agents. Combination therapy has been shown to improve the efficacy of cancer treatment and may also be beneficial in other diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea. This information can be used to identify new targets for therapeutic intervention and to optimize the design of future N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea derivatives.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea can be synthesized by reacting 2-furancarboxaldehyde with 1,3-benzodioxole-5-carbonyl isothiocyanate in the presence of a base. The reaction yields N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea as a white crystalline solid with a melting point of 164-166°C.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)thiourea has also been investigated for its potential as a neuroprotective agent and as a treatment for diabetes.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c19-13(14-7-10-2-1-5-16-10)15-9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVXCFQRRXBCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)


![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)

![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)


![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)

![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)